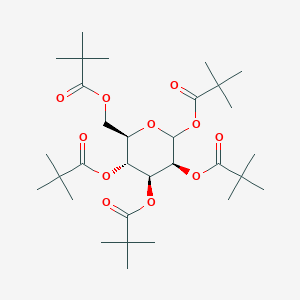
Tetrakis(dimethylsiloxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tetrakis(dimethylsiloxy)silane is a polyfunctional organosiloxane with the molecular formula C8H28O4Si5. It is a colorless to almost colorless liquid that is sensitive to moisture and has a boiling point of approximately 190°C . This compound is primarily used in high-temperature applications and as a cross-linker for vinyl functional silicones .
Mechanism of Action
Target of Action
Tetrakis(dimethylsiloxy)silane, also known as Tetrakis(dimethylsilyloxy)silane, is a polyfunctional organosiloxane . It is primarily used as an organic reagent . The primary targets of this compound are the molecules or structures that it is designed to react with in the course of its use.
Mode of Action
The compound interacts with its targets through chemical reactions. As an organosiloxane, it can participate in various chemical reactions, contributing to the formation of new bonds and structures. The exact nature of these interactions would depend on the specific context in which the compound is used .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the context of its use. As an organic reagent, it could be involved in a wide range of chemical reactions, each of which could potentially involve different biochemical pathways .
Pharmacokinetics
Its physical and chemical properties, such as its boiling point (190 °c), density (0884 g/mL at 25 °C), and water solubility (not miscible or difficult to mix in water) would influence its behavior in a given environment .
Result of Action
The results of this compound’s action would depend on the specific reactions it is involved in. As a reagent, its primary role is to contribute to the formation of new chemical structures. The exact molecular and cellular effects would therefore depend on the context of its use .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is sensitive to moisture and reacts with aqueous base . Therefore, it should be stored in an inert atmosphere and at room temperature . Its efficacy and stability could also be influenced by factors such as temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrakis(dimethylsiloxy)silane is typically synthesized from chlorodimethylsilane. The reaction involves the hydrolysis of chlorod
Properties
InChI |
InChI=1S/C8H24O4Si5/c1-13(2)9-17(10-14(3)4,11-15(5)6)12-16(7)8/h1-8H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUILILVWRHZSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](O[Si](C)C)(O[Si](C)C)O[Si](C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24O4Si5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306610 |
Source


|
| Record name | Tetrakis(dimethylsiloxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17082-47-2 |
Source


|
| Record name | Tetrakis(dimethylsiloxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(dimethylsiloxy)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














